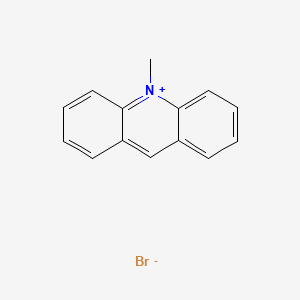

10-Methylacridin-10-ium bromide

Description

10-Methylacridin-10-ium bromide (CAS: 2350-75-6) is a cationic acridinium derivative with a molecular formula of C₁₄H₁₂BrN and a molecular weight of 274.16 g/mol . The compound features a methyl group at the 10-position of the acridinium core, rendering it a stable, positively charged heteroaromatic system. Its structure is characterized by a planar aromatic system with delocalized electrons, which is critical for its electronic and photophysical properties. The bromide counterion balances the charge, influencing solubility and crystallinity.

This compound is primarily utilized in photoredox catalysis, where its excited-state redox properties enable efficient electron transfer reactions . Its synthesis typically involves quaternization of acridine derivatives with methyl bromide or alkylation of pre-functionalized acridines.

Properties

CAS No. |

2350-75-6 |

|---|---|

Molecular Formula |

C14H12BrN |

Molecular Weight |

274.15 g/mol |

IUPAC Name |

10-methylacridin-10-ium;bromide |

InChI |

InChI=1S/C14H12N.BrH/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;/h2-10H,1H3;1H/q+1;/p-1 |

InChI Key |

PZLMHANAYUUNBP-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methylacridin-10-ium bromide typically involves the methylation of acridine. One common method is the reaction of acridine with methyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

10-Methylacridin-10-ium bromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds.

Scientific Research Applications

10-Methylacridin-10-ium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is employed in studies involving DNA intercalation and fluorescence labeling.

Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 10-Methylacridin-10-ium bromide involves its interaction with biological molecules. In biological systems, it can intercalate into DNA, disrupting the normal function of the nucleic acid and leading to various biological effects. This intercalation can inhibit the replication and transcription processes, making it a potential candidate for antimicrobial and anticancer therapies.

Comparison with Similar Compounds

Key Compounds for Comparison

9-(4-Fluorophenyl)-10-methylacridin-10-ium bromide (128a)

- Substituent : 4-Fluorophenyl at the 9-position.

- Molecular Formula : C₂₀H₁₅BrFN.

- Properties :

- Reduction Potential (E₁/₂): –0.51 V vs. SCE, indicating a stabilized excited state due to electron-withdrawing fluorine .

9-Amino-10-methylacridin-10-ium bromide (CID 21998) Substituent: Amino group at the 9-position. Molecular Formula: C₁₄H₁₃BrN₂. Properties:

3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide Substituents: Dimethylamino groups at 3,6-positions; mesityl at 9-position. Molecular Formula: C₂₄H₂₈BrN₃. Properties:

- Electron-rich dimethylamino groups enhance light absorption and photocatalytic efficiency .

9-((4-Carboxy-2,6-dimethylphenoxy)carbonyl)-10-methylacridin-10-ium bromide Substituent: Carboxy-functionalized phenoxy group. Application: Functional groups enable covalent attachment to surfaces or biomolecules, expanding use in biosensing .

Comparative Data Table

Research Findings

- SCE, enhancing its suitability for reductive photoredox reactions . Fluorine's inductive effect stabilizes the excited state, improving charge separation efficiency .

- Dimethylamino groups in 3,6-Bis(dimethylamino) derivatives significantly enhance visible-light absorption, making them superior photocatalysts compared to the parent compound .

Steric and Functional Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.